molecular formula C8H13ClN2S B2571558 5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride CAS No. 2138284-63-4

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride

Cat. No. B2571558
CAS RN: 2138284-63-4
M. Wt: 204.72
InChI Key: ITCJSHXYEAULLF-UHFFFAOYSA-N
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Description

“5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C7H11N3S . It is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis can also be achieved from 1-Methyl-4-piperidone and Cyanamide .


Molecular Structure Analysis

The molecular structure of this compound is established based on spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

This compound can react with hydrazonoyl halides to form a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 169.25, a predicted boiling point of 315.5±32.0 °C, and a predicted density of 1.279±0.06 g/cm3 .

Scientific Research Applications

Fluorescent and Colorimetric pH Probe Development

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride and related compounds have been utilized in the synthesis of fluorescent and colorimetric pH probes. A study by Diana et al. (2020) describes the creation of a highly water-soluble fluorescent and colorimetric pH probe using a benzothiazole moiety. This probe is capable of monitoring acidic and alkaline solutions with a reversible color/fluorescence change around neutral pH. Its high solubility in water and large Stokes shifts make it an excellent candidate for real-time intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).

Synthesis of Hindered N-methylated Tetrapeptide

In the realm of peptide synthesis, benzothiazole derivatives have been employed for the synthesis of complex peptides. Vedejs and Kongkittingam (2000) reported the use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides for preparing a tetrapeptide subunit of cyclosporin. This method featured efficient coupling and methylation steps, allowing purification by extraction without the need for chromatography (Vedejs & Kongkittingam, 2000).

Antitumor Activities

Chua et al. (1999) explored the antitumor properties of 2-(4-aminophenyl)benzothiazoles, which have shown potent and selective activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. The study highlighted the role of metabolism in the action of these compounds, with N-acetylation and oxidation being key metabolic transformations (Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999).

Liquid Crystalline and Fire Retardant Molecules

Jamain, Khairuddean, and Guan-Seng (2020) synthesized novel liquid crystalline and fire retardant molecules based on a cyclotriphosphazene core containing Schiff base and amide linking units. The introduction of benzothiazole derivatives contributed to the compounds' structure, impacting their mesophase behavior and enhancing fire retardant properties (Jamain, Khairuddean, & Guan-Seng, 2020).

Mechanism of Action

While the exact mechanism of action is not specified in the available literature, it is noted that compounds derived from 4,5,6,7-tetrahydro-1,3-benzothiazole have been used as anti-corrosive agents and dissolution protection of mild steel from 1 M HCl solution .

properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.ClH/c1-5-2-3-7-6(4-5)10-8(9)11-7;/h5H,2-4H2,1H3,(H2,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCJSHXYEAULLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)N=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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